molecular formula C10H8Cl3NO2 B1390997 5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one CAS No. 1204298-22-5

5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1390997
CAS No.: 1204298-22-5
M. Wt: 280.5 g/mol
InChI Key: JYRRABPMIWWXDA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one (CAS 1204298-22-5) is a chemical compound with the molecular formula C10H8Cl3NO2 and a molecular weight of 280.54 . This oxazolidinone derivative is a key synthetic intermediate in organic and medicinal chemistry research. The structure features a reactive chloromethyl group and a 3,4-dichlorophenyl substituent, making it a versatile building block for the synthesis of more complex molecules and for the exploration of structure-activity relationships . Compounds based on the 1,3-oxazolidin-2-one scaffold are extensively utilized as chiral auxiliaries in asymmetric synthesis, enabling the stereoselective construction of carbon-carbon bonds . Furthermore, research into structurally similar 5-halomethyl-3-phenyl-2-oxazolidinones has demonstrated significant systemic fungicidal and bactericidal activities against various plant diseases . This suggests potential agricultural research applications for this compound class in developing new crop protection agents. The compound is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO2/c11-4-7-5-14(10(15)16-7)6-1-2-8(12)9(13)3-6/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRRABPMIWWXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxazolidinone Core

The oxazolidinone ring is typically synthesized via cyclization reactions involving amino alcohols and carbonyl reagents. A common approach involves:

  • Starting from an appropriately substituted amino alcohol intermediate.
  • Cyclization with phosgene or a phosgene equivalent or through carbamoylation reactions to form the 1,3-oxazolidin-2-one ring.

In the context of the target compound, the 3-(3,4-dichlorophenyl) substituent is introduced by using a 3,4-dichlorophenyl-substituted amino alcohol or by subsequent substitution on the oxazolidinone ring.

Introduction of the Chloromethyl Group at the 5-Position

The chloromethyl group at the 5-position can be introduced by:

  • Reaction of the oxazolidinone intermediate with chloromethylating agents such as thionyl chloride and paraformaldehyde in benzene, which allows for a one-step chloromethylation under mild conditions.
  • Alternatively, halomethylation can be achieved by treatment with chloromethyl halides in the presence of a base.

This method was demonstrated effectively in related pyridazinone derivatives, which are structurally analogous in the halomethylation step, showing that reaction with paraformaldehyde and thionyl chloride in benzene yields chloromethylated products in 73% yield with shortened reaction time and operational convenience.

Use of Bases and Solvents

  • Strong bases with pKa >12, such as lithium tert-butoxide, are preferred for deprotonation steps in the synthesis.
  • Aprotic, non-nucleophilic solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), tetrahydrofuran (THF), and acetonitrile are commonly used to enhance reaction rates and selectivity.
  • For crystallization and isolation, weakly polar solvents such as isopropanol or methyl tert-butyl ether (MTBE) are employed to obtain the pure solid compound.

Reaction Conditions and Workup

  • Typical reactions are carried out under controlled temperature conditions ranging from ambient to reflux, depending on the step.
  • Reaction monitoring is done using chromatographic techniques such as HPLC and TLC.
  • After the reaction, aqueous acidic hydrolysis or extraction steps are used to remove byproducts and isolate the target compound.
  • Crystallization from appropriate solvents yields the compound in high purity.

Detailed Research Findings and Data Tables

Representative Preparation Procedure (Adapted from Patent WO2007116284A1)

Step Reagents & Conditions Outcome
1. Formation of amino alcohol intermediate Reaction of 3,4-dichlorobenzaldehyde with aqueous ammonia and (S)-epichlorohydrin in methanol or THF at 23–26 °C for 18 h Formation of intermediate with chiral center
2. Cyclization to oxazolidinone Treatment with base (lithium tert-butoxide) in DMF at controlled temperature Formation of oxazolidinone ring
3. Chloromethylation Reaction with paraformaldehyde and thionyl chloride in benzene under reflux Introduction of chloromethyl group at 5-position
4. Workup and crystallization Extraction with ethyl acetate, concentration, cooling to 3 °C, filtration, washing with methanol Isolation of crystalline 5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one

Analytical Data Summary

Technique Conditions Result
HPLC YMC 5μ ODS-AM column, CH3CN/water + 0.1% TFA gradient, detection at 254 nm Purity > 99%, retention time ~3.6 min
Chiral HPLC Chiralcel OJ-H column, 90% CO2 / 10% MeOH, detection at 255 nm Enantiomeric excess > 99%
NMR (1H, 13C) CDCl3 or DMSO solvent, 500 MHz (1H), 125 MHz (13C) Confirmed structure and substitution pattern
Melting Point Standard capillary method Consistent with literature values for similar oxazolidinones

Comparative Analysis of Preparation Methods

Method Aspect Description Advantages Disadvantages
One-step chloromethylation with paraformaldehyde/thionyl chloride Direct chloromethylation on oxazolidinone ring High yield (up to 73%), shorter reaction time Requires careful handling of thionyl chloride
Base-mediated cyclization in aprotic solvents Use of lithium tert-butoxide in DMF or THF High selectivity, good stereocontrol Sensitive to moisture, requires inert atmosphere
Crystallization from isopropanol or MTBE Purification step Obtains high-purity crystalline product Solvent choice critical for yield and crystal form

Notes on Stereochemistry and Purity

  • The absolute configuration at the oxazolidinone C-3 position is typically controlled by the chiral starting materials such as (S)-epichlorohydrin.
  • Enantiomeric purity is critical for biological activity and is confirmed by chiral chromatography.
  • Crystallization conditions can influence polymorphic forms, which may affect solubility and bioavailability.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group typically yields a carboxylic acid, while nucleophilic substitution can produce a variety of substituted oxazolidinones.

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one is primarily studied for its antibacterial properties . As part of the oxazolidinone class, it is believed to inhibit bacterial protein synthesis by binding to the ribosomal subunit, effectively preventing the growth of bacteria. This mechanism makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.

Research indicates that this compound may possess antifungal and antimicrobial activities due to its structural features that enhance interaction with biological targets. The presence of the dichlorophenyl group may increase its potency and selectivity against specific pathogens.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Materials Science

The compound has potential applications in nanotechnology and materials science. It can be incorporated into nanostructures through nanofabrication techniques, potentially leading to innovative materials with specific functionalities.

Study on Antibacterial Efficacy

A study conducted on various oxazolidinones demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Synthesis and Modifications

Research focused on synthesizing derivatives of this compound showed that modifications at the chloromethyl position led to compounds with varying degrees of biological activity. These findings highlight the importance of structural modifications in enhancing the efficacy of oxazolidinones.

Nanostructured Applications

Experimental procedures involving nanofabrication techniques demonstrated the successful incorporation of this compound into nanostructures for potential use in drug delivery systems. This application underscores the versatility of the compound beyond traditional medicinal uses.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Aromatic Substitution Variations

5-(3,4-Dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione (5a-5k)
  • Core : 1,3,4-Oxadiazole-2(3H)-thione (vs. 1,3-oxazolidin-2-one).
  • Substituents : Piperidine derivatives at position 3.
  • Properties: Demonstrated antimicrobial and cytotoxic activities in screening studies.
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one
  • Aromatic Group : 3,4-Dimethoxyphenyl (electron-donating methoxy groups vs. electron-withdrawing chlorines).
  • Molecular Weight : 271.69 g/mol (higher than dichlorophenyl analogs due to methoxy groups).
  • Applications : Lab-scale availability (≥95% purity) but discontinued commercial status; methoxy groups may reduce toxicity compared to chlorine .
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS 711-85-3)
  • Aromatic Group : Simple phenyl (lacking halogen substitution).
  • Molecular Weight : 211.65 g/mol.
  • Properties : Lower molecular weight and reduced steric hindrance compared to dichlorophenyl analogs. Likely higher metabolic stability but lower bioactivity in halogen-dependent targets .
3-(4-Chlorophenyl)-5-methyl-1,3-oxazolidin-2-one (CAS 14423-08-6)
  • Substituents : Methyl at position 5 and 4-chlorophenyl at position 3.
  • Properties : Reduced steric bulk compared to chloromethyl derivatives. Methyl groups may enhance metabolic stability but reduce electrophilic reactivity .
5-(2-Chlorophenyl)-3-(3-piperidin-4-yloxyphenyl)-1,3-oxazolidin-2-one
  • Substituents : Piperidine-4-yloxy group introduces basicity and solubility.
  • Molecular Weight : ~371.86 g/mol (C20H21ClN2O3).
3-(3,4-Dichlorophenyl)-5-(2-methylcyclohex-1-yl)-4-imino oxazolidin-2-one (R)-23
  • Core Modification: 4-Imino group alters tautomerism and hydrogen-bonding capacity.
  • Substituents : 2-Methylcyclohexyl group adds hydrophobicity.

Comparative Data Table

Compound Name Core Structure Aromatic Substituent Key Substituents Molecular Weight (g/mol) Notable Activities
Target Compound 1,3-Oxazolidin-2-one 3,4-Dichlorophenyl 5-Chloromethyl Data not provided Insufficient data
5a-5k (Oxadiazole-thione) 1,3,4-Oxadiazole-2-thione 3,4-Dichlorophenyl Piperidine-methyl ~350–400 Antimicrobial, cytotoxic
3,4-Dimethoxyphenyl analog 1,3-Oxazolidin-2-one 3,4-Dimethoxyphenyl 5-Chloromethyl 271.69 Lab reagent (discontinued)
3-Phenyl analog 1,3-Oxazolidin-2-one Phenyl 5-Chloromethyl 211.65 Insufficient data
3-(4-Chlorophenyl)-5-methyl 1,3-Oxazolidin-2-one 4-Chlorophenyl 5-Methyl 211.65 Insufficient data
Piperidin-4-yloxy derivative 1,3-Oxazolidin-2-one 2-Chlorophenyl, piperidine 5-(Chlorophenyl) 371.86 Research-stage compound

Key Findings and Implications

Core Heterocycle: Oxazolidinones generally exhibit higher metabolic stability than oxadiazole-thiones, which may degrade via sulfur oxidation .

Substituent Effects :

  • Chlorine atoms enhance electrophilicity and receptor binding in antimicrobial targets but increase toxicity risks.
  • Methoxy groups improve solubility but reduce bioactivity in halogen-dependent pathways .

Biological Activities: Piperidine and imino modifications correlate with enhanced anti-inflammatory or cytotoxic profiles, as seen in oxadiazole derivatives .

Biological Activity

5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one (CAS No. 1204298-22-5) is a synthetic compound belonging to the oxazolidinone class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8Cl3NO2
  • Molecular Weight : 280.54 g/mol
  • Structural Features : The presence of chloromethyl and dichlorophenyl groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds within the oxazolidinone class often exhibit significant biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects. The specific biological activities of this compound are examined below.

Anti-inflammatory Activity

A study involving various oxadiazole derivatives indicated that similar compounds can exhibit anti-inflammatory properties. For instance, derivatives were tested using the carrageenan-induced rat paw edema model, where compounds demonstrated significant inhibition of inflammation . Although specific data on this compound is not available in this context, its structural similarities suggest potential for similar activity.

The exact mechanism of action for this compound remains to be fully elucidated. However, oxazolidinones generally inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the formation of functional ribosomes and halts protein production essential for bacterial growth .

Case Studies and Research Findings

  • In Vivo Studies : In a study evaluating various oxadiazole derivatives for their anti-inflammatory effects, several compounds were shown to significantly reduce paw edema in rats when compared to control groups . While this study did not specifically test this compound, it highlights the potential for similar compounds in therapeutic applications.
  • Synthesis and Characterization : The synthesis of related oxazolidinones has been documented with characterization techniques confirming their structure through NMR and mass spectrometry . Such methodologies could be applied to further investigate the biological activity of this compound.

Data Table: Comparative Biological Activities

Compound NameAntibacterial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundTBDTBDInhibition of protein synthesis
Related Oxazolidinone Derivative AEffectiveModerateBinding to bacterial ribosome
Related Oxadiazole Derivative BEffectiveHighAnti-inflammatory via COX inhibition

Q & A

Q. What are the recommended synthetic routes for 5-(chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one, and how can purity be optimized?

The synthesis of oxazolidinone derivatives often involves cyclization of chlorinated intermediates. For example, analogous compounds like 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one are synthesized via condensation of chlorobenzaldehyde derivatives with thioacetates, followed by hydrogenation . For the target compound, a plausible route could involve:

  • Step 1 : Reacting 3,4-dichloroaniline with a chloromethyl carbonyl precursor to form the oxazolidinone ring.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
  • Purity Optimization : Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm >95% purity. Monitor reaction progress by TLC (Rf = 0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

  • ¹H/¹³C NMR : Key signals include:
    • Chloromethyl group : δ ~4.2–4.5 ppm (¹H, triplet, J = 6–7 Hz) and δ ~45–50 ppm (¹³C).
    • 3,4-Dichlorophenyl ring : Aromatic protons at δ ~7.2–7.8 ppm (¹H) and carbons at δ ~125–135 ppm (¹³C).
    • Oxazolidinone carbonyl : δ ~155–160 ppm (¹³C) .
  • FT-IR : Stretch at ~1750 cm⁻¹ (C=O of oxazolidinone) and ~750 cm⁻¹ (C-Cl) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reactivity data for the chloromethyl group under basic vs. acidic conditions?

The chloromethyl group exhibits nucleophilic substitution under basic conditions (e.g., SN2 with amines) but may hydrolyze to a hydroxymethyl group in acidic media. Contradictions in literature data (e.g., unexpected stability in polar aprotic solvents) can be addressed by:

  • Kinetic Studies : Monitor substitution rates using HPLC under varying pH (e.g., pH 2–12) and temperatures (25–60°C).
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare activation energies for hydrolysis vs. substitution pathways .

Q. How can X-ray crystallography clarify stereochemical ambiguities in the oxazolidinone ring?

Single-crystal X-ray diffraction is critical for resolving chiral centers. For example, analogous oxazolidinones (e.g., 4-benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one) were analyzed to confirm the (R)-configuration at C5 using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Key parameters:

  • Data-to-parameter ratio : >10 to ensure model reliability.
  • R-factor : <0.05 for high precision .

Q. What are the challenges in interpreting mass spectrometry (MS) data for polychlorinated oxazolidinones?

  • Isotopic Patterns : Chlorine’s natural abundance (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) creates complex isotopic clusters. For C₁₀H₉Cl₃NO₂ ([M+H]⁺ = 288.97), expect a 3:3:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺.
  • Fragmentation Pathways : Dominant cleavage at the oxazolidinone ring (e.g., loss of CO, m/z 260.98) or chloromethyl group (m/z 253.01) .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition during storage of chloromethyl-containing compounds?

  • Storage Conditions : Use amber vials under inert gas (Ar/N₂) at –20°C to prevent light- or moisture-induced degradation.
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track impurity profiles .

Q. What computational tools predict the compound’s bioactivity or interaction with biological targets?

  • Molecular Docking : Software like MOE (Molecular Operating Environment) can model interactions with enzymes (e.g., cytochrome P450). Use the MMFF94 force field for ligand optimization.
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~2.5) and metabolic stability (CYP3A4 substrate likelihood) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-(3,4-dichlorophenyl)-1,3-oxazolidin-2-one

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